molecular formula C11H9F3O B1427129 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one CAS No. 1080636-43-6

3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one

Cat. No.: B1427129
CAS No.: 1080636-43-6
M. Wt: 214.18 g/mol
InChI Key: HPWSYVDXXWRSJM-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereoelectronic Properties

The molecular architecture of this compound demonstrates a sophisticated interplay between geometric constraints and electronic effects that determine its three-dimensional structure. The cyclobutane ring adopts a puckered conformation to alleviate ring strain, consistent with established patterns observed in four-membered ring systems. High-level ab initio calculations reveal that cyclobutane systems exhibit significant coupling between ring-puckering motions and substituent orientations, with equilibrium angles that reflect the balance between torsional strain and hyperconjugative stabilization. The ring-puckering properties are particularly sensitive to substitution patterns, with substituents influencing both the magnitude of puckering and the preferred conformational states.

The stereoelectronic properties of the compound are dominated by the electron-withdrawing characteristics of the trifluoromethyl group, which creates a significant dipole moment and affects charge distribution throughout the molecular framework. The trifluoromethyl substituent exhibits a Hammett sigma constant of 0.54 in the para position, indicating its strong electron-withdrawing capability. This electronic effect propagates through the aromatic ring system and influences the electronic environment at the cyclobutanone carbonyl group. The carbonyl functionality serves as an additional electron-withdrawing center, creating a molecule with distinctly electrophilic character.

Table 1: Fundamental Molecular Properties

Property Value Reference
Molecular Formula C11H9F3O
Molecular Weight 214.18 g/mol
Chemical Abstracts Service Number 1080636-43-6
InChI Key HPWSYVDXXWRSJM-UHFFFAOYSA-N
Hammett Sigma Constant (para-CF3) 0.54
Physical State Liquid

The stereoelectronic analysis reveals that the compound exhibits significant electronic asymmetry due to the positioning of electron-withdrawing groups. The trifluoromethyl group's strong inductive effect creates a substantial electronic gradient across the aromatic ring, with the para position experiencing the most pronounced electron deficiency. This electronic perturbation extends to the cyclobutane ring through the connecting aromatic system, influencing the reactivity patterns and conformational preferences of the entire molecular framework.

Conformational Dynamics of Cyclobutane Ring Systems

The conformational dynamics of the cyclobutane ring in this compound reflect the fundamental principles governing four-membered ring systems while incorporating the specific influences of the aromatic substituent. Cyclobutane rings inherently exhibit puckering motions to relieve ring strain, with the degree and direction of puckering being influenced by substituent effects and electronic factors. The ring-puckering potential energy surface demonstrates multiple conformational states with varying degrees of stability, and the presence of the phenyl substituent creates additional conformational complexity.

Computational studies of cyclobutane systems reveal that the inversion barrier for ring-puckering is approximately 482 wavenumbers, corresponding to a relatively low energy barrier that allows for facile conformational interconversion at ambient temperatures. The natural bond orbital analysis indicates that sigma carbon-carbon to sigma carbon-hydrogen hyperconjugative interactions are strengthened as the ring puckers, suggesting that inversion barriers in four-membered ring systems result from electronic delocalization rather than purely torsional strain effects. These electronic factors become particularly important when considering the influence of the aromatic substituent on ring conformational preferences.

The substitution pattern in this compound creates specific conformational preferences that differ from unsubstituted cyclobutane. Research on substituted cyclobutane systems demonstrates that substituents can dramatically affect conformational equilibria, with electron-withdrawing groups like aromatic rings favoring specific puckering directions. The aromatic substituent at the 3-position of the cyclobutanone ring creates asymmetry that biases the conformational ensemble toward arrangements that optimize electronic interactions while minimizing steric clashes.

Table 2: Conformational Parameters for Cyclobutane Ring Systems

Parameter Value System Reference
Ring-Puckering Barrier 482 cm⁻¹ Cyclobutane
Equilibrium Puckering Angle 29.59° Cyclobutane
Carbon-Hydrogen Rocking Angle 5.67° Cyclobutane
Conformational Preference Endo envelope 3β-substituted systems
Conformational Preference Exo envelope 3α-substituted systems

The dynamics of conformational interconversion in the cyclobutanone ring are further complicated by the presence of the carbonyl group, which introduces additional electronic asymmetry and affects the relative stabilities of different puckered conformations. Studies of cyclobutanone systems indicate that the carbonyl functionality can participate in through-space interactions with substituents, creating conformational preferences that balance electronic stabilization with geometric constraints. The trifluoromethylphenyl substituent adds another layer of complexity by introducing both steric and electronic effects that influence the conformational landscape.

Electronic Effects of Trifluoromethyl Substituent on Aromatic π-System

The electronic effects of the trifluoromethyl substituent on the aromatic π-system in this compound represent a paradigmatic example of strong electron-withdrawing substitution in aromatic systems. The trifluoromethyl group exerts its influence through both inductive and field effects, creating substantial perturbations in the electronic structure of the benzene ring. The electron-withdrawing power of the trifluoromethyl group is among the strongest known for organic substituents, with its effect being transmitted through the aromatic π-system to influence reactivity patterns and electronic properties throughout the molecular framework.

The mechanism of electronic transmission through the aromatic system involves both sigma and pi electron pathways, with the trifluoromethyl group acting as a powerful sigma-acceptor that depletes electron density from the aromatic ring. Quantitative analysis using Hammett correlations demonstrates that the trifluoromethyl group exhibits sigma values of 0.43 in the meta position and 0.54 in the para position, indicating stronger electron-withdrawing effects through resonance pathways when positioned para to reactive sites. These electronic effects are manifested in altered chemical shifts in nuclear magnetic resonance spectroscopy, modified reaction rates in electrophilic aromatic substitution reactions, and changes in electronic absorption spectra.

The influence of the trifluoromethyl substituent extends beyond simple electron withdrawal to affect the three-dimensional electronic structure of the aromatic system. Computational studies reveal that multiple trifluoromethyl substitutions can create aromatic systems with positive quadrupole moments, fundamentally altering their interaction patterns with other molecules. The high electronegativity of fluorine atoms and the unique electronic structure of the carbon-fluorine bonds create electron density distributions that differ markedly from those found in hydrocarbon aromatic systems.

Table 3: Electronic Parameters for Trifluoromethyl-Substituted Aromatic Systems

Parameter Meta Position Para Position Reference
Hammett Sigma Constant 0.43 0.54
Inductive Sigma Constant 0.42 0.42
Relative Nitration Rate 2.5 × 10⁻⁵ -
Electronegativity Effect High High
Pi-Acceptor Character Moderate Strong

The electronic effects manifest in the cyclobutanone portion of the molecule through transmission via the aromatic π-system, creating a molecule with enhanced electrophilic character at the carbonyl carbon. The electron-withdrawing influence of the trifluoromethyl group increases the electrophilicity of the carbonyl functionality, potentially affecting both its reactivity toward nucleophiles and its participation in hydrogen bonding interactions. Recent studies using effective atomic orbital analysis demonstrate that substituent effects can be quantitatively decomposed into inductive and resonance components, providing detailed insights into the mechanisms of electronic transmission through aromatic systems.

The combination of the electron-withdrawing trifluoromethyl group with the inherently electrophilic cyclobutanone system creates a molecular framework with distinctive electronic properties that influence its chemical behavior and potential applications. The electronic asymmetry introduced by the para-trifluoromethyl substitution pattern creates regions of varying electron density that can be exploited in synthetic applications or molecular recognition processes. Understanding these electronic effects provides crucial insights into the reactivity patterns and conformational preferences that define the chemical behavior of this unique structural motif.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWSYVDXXWRSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080636-43-6
Record name 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one
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Preparation Methods

Nucleophilic Substitution of 4-(Trifluoromethyl)benzyl Chloride with Cyclobutanone

The most commonly reported method for synthesizing this compound involves the reaction of 4-(trifluoromethyl)benzyl chloride with cyclobutanone in the presence of a base such as potassium carbonate. This reaction is typically carried out under reflux conditions in an aprotic solvent like acetonitrile. The base facilitates the deprotonation of cyclobutanone, enabling nucleophilic attack on the benzyl chloride to form the desired product. The crude product is purified by recrystallization or column chromatography to obtain the pure ketone derivative.

Step Reagents/Conditions Purpose/Notes
1 4-(Trifluoromethyl)benzyl chloride, cyclobutanone, K2CO3 Nucleophilic substitution under reflux in acetonitrile
2 Recrystallization or column chromatography Purification of the product

This method is scalable and adaptable for industrial production, where continuous flow reactors and automated systems can optimize yield and efficiency by controlling temperature, pressure, and solvent parameters.

Oxidation and Reduction Pathways for Intermediate Formation

Alternative synthetic approaches include oxidation of cyclobutanone derivatives or reduction of related intermediates to access the target compound. For example, oxidation of appropriate cyclobutanone precursors using oxidizing agents such as potassium permanganate or chromium trioxide can afford ketone functionalities, while reductions with sodium borohydride or lithium aluminum hydride can modify intermediate alcohols to ketones or vice versa.

Cyclobutane Ring Construction via [2 + 2] Cycloaddition

Although less commonly applied specifically to this compound, [2 + 2] cycloaddition reactions between alkenes and ketones or related species are a classical method to form cyclobutane rings. Photochemical or thermal [2 + 2] cycloadditions have been used to construct cyclobutane frameworks in related trifluoromethylated compounds, which could be adapted for synthesizing this compound.

Use of Trifluoromethyl-Substituted Cyclobutane Building Blocks

Recent research has demonstrated the synthesis of trifluoromethyl-substituted cyclobutane building blocks starting from 3-methylene-1-(trifluoromethyl)cyclobutane derivatives. These building blocks can be transformed into various α-trifluoromethyl-substituted cyclobutane compounds, including ketones, through oxidation and functional group interconversions. For instance, oxidation using ruthenium catalysts and sodium periodate has been employed to convert nitrile-containing cyclobutanes to ketones on a multigram scale, demonstrating the synthetic accessibility of such motifs.

Building Block Synthesis Step Reagents/Conditions Outcome
3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile RuCl3·H2O, NaIO4 in EtOAc/H2O, room temp, 16 h Oxidation to 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile (ketone intermediate)

This approach provides a modular and scalable route to trifluoromethyl cyclobutanones, including this compound analogs, enabling further functionalization for drug discovery applications.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Reaction
Solvent Acetonitrile, ethyl acetate, or tert-butyl methyl ether Solvent polarity affects nucleophilicity and solubility
Base Potassium carbonate or sodium hydride Facilitates deprotonation and substitution
Temperature Reflux (typically 80–100 °C) Enhances reaction rate and conversion
Reaction Time Several hours (4–24 h) Sufficient for completion of substitution
Purification Recrystallization or silica gel chromatography Removes unreacted starting materials and by-products

Optimization studies indicate that the choice of base and solvent critically influences the yield and purity of the product. Potassium carbonate in acetonitrile is preferred for its mildness and efficiency.

Research Findings and Applications

  • The trifluoromethyl group on the phenyl ring significantly enhances the compound's metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical synthesis.

  • The cyclobutanone moiety offers a reactive site for further chemical transformations, including reductions to alcohols or nucleophilic substitutions, expanding the compound’s utility as a building block in medicinal chemistry.

  • Multigram scale syntheses have been reported, demonstrating the feasibility of producing this compound and its analogs for drug discovery programs.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution 4-(Trifluoromethyl)benzyl chloride, cyclobutanone, K2CO3, acetonitrile, reflux Straightforward, scalable, high yield Requires careful purification
Oxidation of cyclobutane nitriles RuCl3·H2O, NaIO4, EtOAc/H2O, room temp Enables access to ketone intermediates Multi-step, requires metal catalyst
[2 + 2] Cycloaddition (general) Photochemical or thermal conditions Direct ring construction Less specific, may produce mixtures
Building block approach Starting from trifluoromethyl cyclobutane derivatives Modular synthesis, scalable Requires availability of precursors

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Chemistry

3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one serves as a versatile building block in organic synthesis. Its unique structural features allow for the development of more complex molecules. It is particularly useful in the synthesis of:

  • Pharmaceuticals: The compound is explored for its potential as an intermediate in the synthesis of various drugs due to its ability to introduce trifluoromethyl groups, which can enhance biological activity and metabolic stability .
  • Agrochemicals: Its derivatives are investigated for use in developing crop protection agents .

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating bacterial infections .
  • Anticancer Potential: The compound's structure allows it to interact with biological targets relevant to cancer treatment, although specific studies detailing its efficacy are still needed .

Drug Discovery

The compound is being evaluated as a lead candidate in drug discovery processes:

  • Targeting Drug Resistance: Its unique properties may allow it to target resistant strains of pathogens, such as Mycobacterium tuberculosis, by inhibiting essential bacterial functions .
  • Structure-Activity Relationship Studies: Ongoing research involves modifying the compound to improve its pharmacological profiles and reduce toxicity while enhancing efficacy against targeted diseases .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against certain bacterial strains; further studies needed.
Drug DevelopmentExplored as a lead compound for targeting Mycobacterium tuberculosis.
Structure ModificationsVariants synthesized to improve bioavailability and reduce lipophilicity.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

The structural comparison focuses on cyclobutane- and phenyl-containing analogs:

Compound Name Molecular Formula Substituent(s) Key Functional Group Molecular Weight (g/mol)
3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one C₁₁H₉F₃O -CF₃ (para) Ketone 214.18 (calculated)
3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one C₁₁H₉F₃O₂ -O-CF₃ (para) Ketone 230.18
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine C₁₁H₁₄FN -F (para), -N-CH₃ Amine 179.23
1-(2-Hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₄O₂ -OH (ortho), -CH(CH₃)₂ Ketone 194.23

Key Observations :

  • Electron-withdrawing groups : The -CF₃ group in the target compound enhances electrophilicity at the ketone compared to the -O-CF₃ analog, which introduces additional polarity via the oxygen atom .
  • Functional group diversity : The amine in 3-(4-fluorophenyl)-N-methylcyclobutan-1-amine confers basicity, contrasting with the ketone’s reactivity in the target compound .

Physicochemical Properties

Experimental data on melting points, boiling points, and solubility are sparse for the target compound. However, inferences can be drawn from analogs:

  • Reactivity: The ketone in cyclobutanones is more reactive toward nucleophiles (e.g., Grignard reagents) than the amine in 3-(4-fluorophenyl)-N-methylcyclobutan-1-amine .
  • Thermal stability : Trifluoromethyl groups generally enhance thermal stability, which may make the target compound more robust than the hydroxylated analog in .

Data Tables

Table 1: Structural and Molecular Comparison

Parameter This compound 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine
Molecular Formula C₁₁H₉F₃O C₁₁H₉F₃O₂ C₁₁H₁₄FN
Molecular Weight 214.18 230.18 179.23
Key Substituent -CF₃ -O-CF₃ -F, -N-CH₃
Functional Group Ketone Ketone Amine

Table 2: Inferred Properties

Property This compound 1-(2-Hydroxyphenyl)-3-methylbutan-1-one
Polarity Moderate (hydrophobic -CF₃) High (polar -OH)
Reactivity High (strained ketone) Moderate (linear ketone)
Potential Application Drug candidates, materials Agrochemicals, polymers

Biological Activity

3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with a trifluoromethylphenyl group. Its molecular formula is C₁₁H₉F₃O, and it exhibits unique chemical properties due to the presence of the trifluoromethyl group, which is known for its high electronegativity and ability to influence reactivity and stability. This article explores the biological activity of this compound, including its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₉F₃O
  • Molecular Weight : 214.18 g/mol
  • CAS Number : 1080636-43-6

The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its interaction with biological targets.

Pharmacological Applications

This compound has shown promise in various pharmacological applications, particularly in relation to its interaction with biological molecules. Research indicates that compounds containing trifluoromethyl groups can exhibit favorable interactions with enzymes and receptors, enhancing their pharmacological profiles.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialExhibits potential activity against bacterial strains such as Mycobacterium tuberculosis .
PharmaceuticalUsed in the synthesis of drugs like fluoxetine, which treats several mental health conditions .
ElectrochemicalEmployed in electrochemical sensors for detecting synthetic stimulants .

The biological activity of this compound is largely attributed to its electrophilic nature. The trifluoromethyl group can participate in various chemical transformations, allowing it to interact with biological targets effectively.

  • Enzyme Interaction : The compound has shown potential in inhibiting key enzymes involved in bacterial resistance mechanisms, making it a candidate for developing new antimycobacterial agents .
  • Receptor Binding : Its structural features may facilitate binding to specific receptors, enhancing its therapeutic efficacy .

Case Study 1: Antimycobacterial Activity

A study focused on the structure-activity relationship (SAR) of analogs related to this compound demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. The research involved synthesizing a series of analogs and testing their minimum inhibitory concentrations (MICs). The results indicated that modifications to the trifluoromethyl substitution could enhance antimicrobial potency while improving physicochemical properties .

Case Study 2: Electrochemical Sensing

In another application, a film derived from electrochemically oxidized this compound was utilized for detecting synthetic stimulants. The study employed square wave voltammetry and electrochemical impedance spectroscopy to demonstrate that the presence of the trifluoromethyl group significantly contributed to the compound's ability to recognize analytes effectively .

Q & A

Q. What are the optimal synthetic routes for 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one?

The synthesis typically involves cyclization strategies or cross-coupling reactions. A common approach is the [2+2] cycloaddition of 4-(trifluoromethyl)styrene with ketenes, followed by oxidation to form the cyclobutanone ring. Alternative methods include Friedel-Crafts acylation using cyclobutanone precursors. Key challenges include regioselectivity and minimizing ring strain-induced side reactions. Reaction optimization (e.g., temperature, catalysts like Lewis acids) is critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : The cyclobutanone ring’s strain results in distinct 1^1H NMR coupling constants (e.g., 3JHH^3J_{HH} ~8–10 Hz for adjacent protons). The trifluoromethyl group (CF3CF_3) shows a characteristic 19^{19}F NMR peak near −60 ppm.
  • XRD : Single-crystal X-ray diffraction (using SHELX software ) confirms the planar cyclobutanone geometry and substituent orientation.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragmentation patterns.
TechniqueKey Data PointsRelevance
1^1H NMRδ 3.5–4.0 ppm (cyclobutanone protons)Ring strain analysis
13^{13}C NMRδ 210–215 ppm (ketone carbonyl)Confirms cyclobutanone structure
XRDBond angles ~88° (ring strain)Spatial arrangement of substituents

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic effects or impurities. Strategies include:

  • Variable-Temperature NMR : Resolves splitting ambiguities caused by conformational exchange.
  • 2D NMR (COSY, HSQC) : Maps proton-proton correlations and assigns signals to specific ring positions .
  • Computational Modeling : Density functional theory (DFT) simulations (e.g., Gaussian) predict coupling constants and verify experimental assignments .

Q. What computational tools predict the compound’s reactivity in nucleophilic additions?

  • AutoDock Vina : Models binding interactions with nucleophiles (e.g., amines) by docking ligands into the ketone’s electron-deficient carbonyl site .
  • DFT Calculations : Assess transition-state energetics for reactions like Grignard additions. The CF3CF_3 group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .

Q. How does the trifluoromethyl group influence electronic properties and stability?

The CF3CF_3 group:

  • Electron-Withdrawing Effect : Reduces electron density on the cyclobutanone ring, increasing susceptibility to nucleophilic attack.
  • Thermal Stability : Enhances resistance to ring-opening due to strong C-F bonds.
  • Spectroscopic Shifts : Downfield shifts in 13^{13}C NMR for adjacent carbons (~5–10 ppm) .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

Single-crystal XRD using SHELX refines the cyclobutanone’s puckered geometry and substituent orientation. For example:

  • Bond Lengths : C=O (1.21 Å) vs. C-C (1.54 Å) confirms ketone identity.
  • Torsion Angles : ~25° deviation from planarity indicates ring strain .

Q. What experimental designs optimize regioselective functionalization of the cyclobutanone ring?

  • Protecting Group Strategies : Temporarily block the ketone to direct electrophilic substitution to the para position of the CF3CF_3-phenyl group.
  • Catalytic Systems : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) selectively modify the aryl ring without opening the cyclobutanone .

Data Contradiction Analysis

Case Study : Conflicting 1^1H NMR integrations for ring protons.

  • Root Cause : Dynamic ring puckering at room temperature.
  • Resolution : Low-temperature NMR (−40°C) slows conformational exchange, simplifying splitting patterns .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one
Reactant of Route 2
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3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one

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